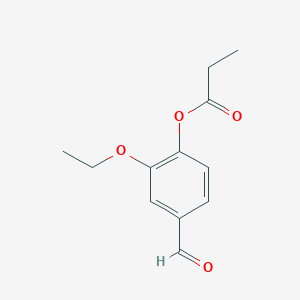

2-Ethoxy-4-formylphenyl propionate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-ethoxy-4-formylphenyl) propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-12(14)16-10-6-5-9(8-13)7-11(10)15-4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFUIYHUKGKRTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=C(C=C(C=C1)C=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351603 | |

| Record name | 2-ethoxy-4-formylphenyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159661-85-5 | |

| Record name | 2-ethoxy-4-formylphenyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Ethoxy-4-formylphenyl propionate" synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Ethoxy-4-formylphenyl propionate

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust and efficient synthetic pathway for this compound. The synthesis is achieved via the esterification of the readily available starting material, 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin). This document details the underlying reaction mechanism, provides a step-by-step experimental protocol suitable for laboratory execution, and outlines methods for purification and characterization. The guide is intended for researchers, chemists, and professionals in the fields of fine chemicals, fragrance, and drug development, offering field-proven insights into the practical execution of this synthesis.

Introduction and Strategic Rationale

This compound is a chemical intermediate and potential fragrance or flavor component, structurally derived from ethyl vanillin. Ethyl vanillin, a widely used synthetic perfume and flavorant, serves as an ideal and cost-effective starting material for this synthesis.[1][2][3][4] The target molecule is an ester, which is commonly synthesized by reacting an alcohol (in this case, the phenolic hydroxyl group of ethyl vanillin) with a carboxylic acid derivative.

The selected pathway involves the direct propionylation of the phenolic hydroxyl group of ethyl vanillin using propionyl chloride in the presence of a base catalyst. This method is chosen for its high efficiency, straightforward execution, and the commercial availability of all necessary reagents. The reaction proceeds under mild conditions and typically results in high yields of the desired product.

Synthesis Pathway and Mechanistic Overview

The core of this synthesis is a nucleophilic acyl substitution reaction. The phenolic oxygen of ethyl vanillin acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionyl chloride.

2.1 Reaction Scheme

The overall transformation is illustrated below:

Caption: Overall synthesis scheme for this compound.

2.2 Mechanism of Action

-

Activation: The base (e.g., pyridine or triethylamine) deprotonates the phenolic hydroxyl group of ethyl vanillin, forming a more potent phenoxide nucleophile.

-

Nucleophilic Attack: The phenoxide anion attacks the highly electrophilic carbonyl carbon of propionyl chloride. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

-

Neutralization: The expelled chloride ion combines with the protonated base to form a salt (e.g., pyridinium hydrochloride), which often precipitates from the reaction mixture. This neutralization step is crucial as it drives the reaction to completion.

Detailed Experimental Protocol

This protocol is a self-validating system designed for yielding a high-purity product. Adherence to stoichiometry and conditions is critical for success.

3.1 Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (equiv.) | Purity |

| Ethyl Vanillin | C₉H₁₀O₃ | 166.17 | 10.0 g | 0.060 (1.0) | >99% |

| Propionyl Chloride | C₃H₅ClO | 92.52 | 6.1 g (5.6 mL) | 0.066 (1.1) | >98% |

| Pyridine (anhydrous) | C₅H₅N | 79.10 | 5.7 g (5.8 mL) | 0.072 (1.2) | >99.8% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | Anhydrous |

| Hydrochloric Acid | HCl | 36.46 | ~50 mL | - | 1 M (aq) |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | ~50 mL | - | Saturated (aq) |

| Brine | NaCl | 58.44 | ~50 mL | - | Saturated (aq) |

| Anhydrous MgSO₄/Na₂SO₄ | - | - | ~5-10 g | - | Reagent Grade |

3.2 Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Ethyl Vanillin (10.0 g, 0.060 mol).

-

Dissolution: Add anhydrous dichloromethane (100 mL) to the flask and stir until all the ethyl vanillin has dissolved.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous pyridine (5.8 mL, 0.072 mol) to the stirred solution.

-

Acylation: While maintaining the temperature at 0 °C, add propionyl chloride (5.6 mL, 0.066 mol) dropwise over 15-20 minutes using a dropping funnel. A white precipitate (pyridinium hydrochloride) will form.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the ethyl vanillin spot.

-

Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing 50 mL of 1 M HCl (aq). Shake well to quench the reaction and dissolve the pyridine salt.

-

Aqueous Work-up:

-

Separate the organic layer.

-

Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.

-

Causality: The HCl wash removes residual pyridine. The bicarbonate wash neutralizes any remaining acid. The brine wash removes excess water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

3.3 Purification

The crude product, typically an off-white solid or pale oil, can be purified by recrystallization from a suitable solvent system like ethanol/water or hexanes/ethyl acetate to yield a pure crystalline solid.

Product Characterization

The identity and purity of the final product, this compound, must be confirmed through analytical methods.

4.1 Physical Properties

| Property | Expected Value | Source |

| Molecular Formula | C₁₂H₁₄O₄ | - |

| Molar Mass | 222.24 g/mol | - |

| Physical Form | Powder / Crystalline Solid | |

| Melting Point | 46-47 °C | |

| Appearance | White to off-white solid |

4.2 Spectroscopic Data (Predicted)

-

¹H NMR (CDCl₃, 400 MHz): δ ~9.8 (s, 1H, -CHO), 7.4-7.5 (m, 2H, Ar-H), 7.0 (d, 1H, Ar-H), 4.1 (q, 2H, -OCH₂CH₃), 2.6 (q, 2H, -OCOCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃), 1.2 (t, 3H, -OCOCH₂CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ ~191 (-CHO), 172 (-C=O), 152 (Ar-C), 145 (Ar-C), 135 (Ar-C), 125 (Ar-C), 123 (Ar-C), 112 (Ar-C), 65 (-OCH₂), 28 (-COCH₂), 14 (-OCH₂CH₃), 9 (-COCH₂CH₃).

-

IR (KBr, cm⁻¹): ~2980 (C-H), 1760 (C=O, ester), 1695 (C=O, aldehyde), 1600, 1500 (C=C, aromatic), 1200-1280 (C-O stretch).

Safety and Handling

-

Propionyl Chloride: Is corrosive and a lachrymator. It reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Pyridine: Is flammable and toxic. Avoid inhalation and skin contact.

-

Dichloromethane (DCM): Is a suspected carcinogen. All handling should be performed in a fume hood.

-

Hydrochloric Acid: Is corrosive. Handle with care to avoid skin and eye contact.

All waste should be disposed of in accordance with institutional and local regulations.

Conclusion

The synthesis of this compound from ethyl vanillin via propionylation with propionyl chloride is a highly effective and reliable method. The protocol described herein is robust, utilizing standard laboratory techniques and readily available reagents to produce the target compound in high yield and purity. This guide provides the necessary technical details and scientific rationale for successful execution by qualified professionals.

References

-

The Good Scents Company. (n.d.). ethyl vanillin, 121-32-4. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of ethyl vanillin using continuous flow microfluid technique. Retrieved from [Link]

- Google Patents. (n.d.). CN103467261B - Synthesizing method of ethyl vanillin.

-

PrepChem.com. (n.d.). Synthesis of 2-{2-[4-(4-chlorophenyl)phenyl]-ethoxy}propionic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethylvanillin. Retrieved from [Link]

-

Chemeurope.com. (2011). Ethyl Vanillin Project Information. Retrieved from [Link]

- Google Patents. (n.d.). KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10219663, 2-(4-Formylphenyl)propionic acid. Retrieved from [Link]

- Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8467, Ethylvanillin. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl vanillin propylene glycol acetal, 68527-76-4. Retrieved from [Link]

-

EWG Skin Deep®. (n.d.). What is ETHYL VANILLIN. Retrieved from [Link]

- Google Patents. (n.d.). US5886209A - Preparation of 2-(4-hydroxyphenoxy) propionates.

- Google Patents. (n.d.). WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.

- Google Patents. (n.d.). CN112321428A - Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate.

-

University of Florida, Institute of Food and Agricultural Sciences. (2023). It's a first: UF scientists find ethyl vanillin in a UF/IFAS-bred strawberry. Retrieved from [Link]

-

PubMed. (1996). Pathways of acetate, propionate, and butyrate formation by the human fecal microbial flora. Retrieved from [Link]

-

ResearchGate. (2006). Possible fermentation pathways for selected propionate precursors in the rumen. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 155708, Benzaldehyde, 4-(acetyloxy)-3-ethoxy-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2063321, 4-Formyl-2-methoxyphenyl propionate. Retrieved from [Link]

-

ResearchGate. (2022). The pathways for the de novo synthesis of propionyl‐CoA. Retrieved from [Link]

-

ResearchGate. (2018). Metabolic pathways allowing the synthesis of propionate. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Ethoxy-4-formylphenyl propionate

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Ethoxy-4-formylphenyl propionate (CAS No. 159661-85-5), a substituted aromatic aldehyde with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and data from structurally analogous compounds to present a robust profile. The guide covers molecular and physical properties, a plausible multi-step synthesis protocol with mechanistic insights, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR), expected chemical reactivity, and potential applications for researchers in drug discovery and chemical development.

Chemical Identification and Physical Properties

This compound is an organic compound featuring a benzene ring substituted with an ethoxy group, a formyl (aldehyde) group, and a propionate ester group. These functional groups dictate its chemical behavior and potential utility as a versatile building block in synthetic chemistry.

Molecular and Physicochemical Data

The fundamental properties of this compound are summarized in the table below. It is important to note that while some data is reported by chemical suppliers, other values are estimated based on the properties of structurally related compounds.

| Property | Value / Description | Source(s) |

| CAS Number | 159661-85-5 | [1] |

| Molecular Formula | C₁₂H₁₄O₄ | [1] |

| Molecular Weight | 222.24 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 46-47 °C | [1] |

| Boiling Point | Estimated: > 300 °C (decomposition may occur) | Inferred |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, acetone, and DMSO. Sparingly soluble in nonpolar solvents like hexane, and poorly soluble in water. | Inferred |

| pKa | Not available. The compound lacks strongly acidic or basic functional groups. |

Proposed Synthesis and Methodology

The overall synthetic strategy involves three key steps:

-

Formylation of 2-ethoxyphenol to introduce the aldehyde group, yielding 4-formyl-2-ethoxyphenol.

-

Esterification of the resulting phenolic hydroxyl group with propionyl chloride.

-

Purification of the final product.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 4-Formyl-2-ethoxyphenol (Intermediate)

The critical step in this synthesis is the regioselective formylation of 2-ethoxyphenol. The ethoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. Due to steric hindrance from the ethoxy group at the ortho position, formylation is expected to occur predominantly at the para position. Several classical formylation methods are applicable.

-

Reimer-Tiemann Reaction: This method utilizes chloroform (CHCl₃) and a strong base (e.g., NaOH) to generate dichlorocarbene (:CCl₂) in situ, which acts as the electrophile.[2][3] The phenoxide of 2-ethoxyphenol attacks the dichlorocarbene, and subsequent hydrolysis yields the aldehyde. While effective, this reaction can sometimes result in a mixture of ortho and para isomers and may have moderate yields.

-

Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4][5][6][7] This method is generally milder and often provides better regioselectivity for electron-rich aromatic compounds.

-

Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium (e.g., trifluoroacetic acid) and is particularly effective for the ortho-formylation of phenols.[8][9] However, with appropriate modifications, it can also yield para-substituted products.

Causality behind Method Choice: For this synthesis, the Reimer-Tiemann reaction is proposed due to its straightforward procedure and the strong directing effect of the ethoxy group favoring the desired para-product.

Experimental Protocol (Proposed):

-

In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, dissolve 2-ethoxyphenol (1 eq.) in an aqueous solution of sodium hydroxide (4 eq., 2 M).

-

Heat the mixture to 60-70 °C with vigorous stirring.

-

Add chloroform (1.5 eq.) dropwise via the dropping funnel over a period of 1 hour, maintaining the temperature.

-

After the addition is complete, continue to stir the reaction mixture at 70 °C for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid (e.g., 2 M HCl) to a pH of approximately 5-6.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 4-formyl-2-ethoxyphenol.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Step 2: Esterification to this compound (Final Product)

The final step is a standard esterification of the phenolic hydroxyl group of 4-formyl-2-ethoxyphenol with propionyl chloride. This is a nucleophilic acyl substitution reaction. A non-nucleophilic base, such as triethylamine or pyridine, is used to neutralize the HCl byproduct and to facilitate the reaction.

Experimental Protocol (Proposed):

-

Dissolve the purified 4-formyl-2-ethoxyphenol (1 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add propionyl chloride (1.1 eq.) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Spectroscopic Data (Predicted)

As experimental spectra are not publicly available, the following data are predicted based on the analysis of the compound's functional groups and comparison with structurally similar molecules.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic, aldehyde, ethoxy, and propionate protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.9 | Singlet (s) | 1H | Aldehyde proton (-CHO) | Aldehyde protons are highly deshielded and typically appear in this region. |

| ~7.6-7.8 | Multiplet (m) | 2H | Aromatic protons ortho to the aldehyde | These protons are deshielded by the electron-withdrawing aldehyde group. |

| ~7.1-7.3 | Doublet (d) | 1H | Aromatic proton ortho to the ester | This proton is influenced by both the ester and ethoxy groups. |

| ~4.1-4.3 | Quartet (q) | 2H | Methylene protons of ethoxy group (-OCH₂CH₃) | Coupled to the methyl protons of the ethoxy group. |

| ~2.6-2.8 | Quartet (q) | 2H | Methylene protons of propionate group (-COCH₂CH₃) | Coupled to the methyl protons of the propionate group. |

| ~1.4-1.6 | Triplet (t) | 3H | Methyl protons of ethoxy group (-OCH₂CH₃) | Coupled to the methylene protons of the ethoxy group. |

| ~1.2-1.4 | Triplet (t) | 3H | Methyl protons of propionate group (-COCH₂CH₃) | Coupled to the methylene protons of the propionate group. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reflect the different carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~190-195 | Aldehyde carbonyl (C=O) | Aldehyde carbons are highly deshielded.[10] |

| ~170-175 | Ester carbonyl (C=O) | Ester carbonyls appear upfield from aldehyde carbonyls.[10] |

| ~150-155 | Aromatic C-O (ethoxy) | Carbon attached to the ethoxy oxygen. |

| ~145-150 | Aromatic C-O (ester) | Carbon attached to the ester oxygen. |

| ~130-135 | Aromatic C-CHO | Carbon attached to the aldehyde group. |

| ~125-130 | Aromatic CH (ortho to aldehyde) | |

| ~115-120 | Aromatic CH (ortho to ester) | |

| ~64-68 | Methylene of ethoxy (-OCH₂) | |

| ~27-32 | Methylene of propionate (-COCH₂) | |

| ~14-16 | Methyl of ethoxy (-CH₃) | |

| ~9-12 | Methyl of propionate (-CH₃) |

Predicted Infrared (IR) Spectrum

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups and other functional moieties.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2980-2850 | C-H stretch | Aliphatic (ethoxy, propionate) |

| ~2850-2750 | C-H stretch (Fermi resonance doublet) | Aldehyde |

| ~1760-1740 | C=O stretch | Ester |

| ~1710-1690 | C=O stretch | Aromatic Aldehyde |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1250-1200 | C-O stretch | Aryl ether (asymmetric) |

| ~1150-1050 | C-O stretch | Ester |

Chemical Reactivity and Potential Transformations

The reactivity of this compound is governed by its three main functional groups: the aldehyde, the ester, and the substituted aromatic ring.

Caption: Key reactivity sites of this compound.

Reactions of the Aldehyde Group

The aldehyde functionality is a highly versatile reactive site.

-

Oxidation: The formyl group can be readily oxidized to a carboxylic acid using common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

-

Reduction: The aldehyde can be selectively reduced to a primary alcohol (hydroxymethyl group) using mild reducing agents such as sodium borohydride (NaBH₄).

-

Nucleophilic Addition: It will undergo nucleophilic addition reactions with Grignard reagents or organolithium compounds to form secondary alcohols.

-

Wittig Reaction: Reaction with phosphorus ylides will convert the aldehyde into an alkene.

-

Reductive Amination: Condensation with a primary or secondary amine, followed by reduction of the resulting imine/enamine, provides access to a wide range of substituted amines.

Reactions of the Ester Group

The propionate ester group can undergo nucleophilic acyl substitution.

-

Hydrolysis: Under basic (saponification) or acidic conditions, the ester can be hydrolyzed back to the corresponding phenol (4-formyl-2-ethoxyphenol). This reaction can be a useful deprotection strategy if the ester was used to mask the phenolic hydroxyl group.

-

Transesterification: In the presence of an alcohol and an acid or base catalyst, the propionate group can be exchanged for a different alkoxy group.

Reactions of the Aromatic Ring

The aromatic ring is activated by the ortho-ethoxy and para-ester oxygen atoms, but deactivated by the meta-directing formyl group. The directing effects of the substituents will influence the regioselectivity of any further electrophilic aromatic substitution reactions. The positions ortho to the ethoxy group are the most activated, though one is sterically hindered.

Potential Applications and Future Research

Substituted benzaldehydes are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances. The specific combination of functional groups in this compound suggests its potential utility in several areas:

-

Medicinal Chemistry: The core structure can serve as a scaffold for the synthesis of novel bioactive molecules. The aldehyde group provides a convenient handle for introducing diverse functionalities to explore structure-activity relationships (SAR). Similar structures have been investigated for a range of biological activities.

-

Organic Synthesis: As a bifunctional building block, it can be used in the construction of more complex molecules. For instance, the aldehyde can be transformed into various other functional groups while the ester can be hydrolyzed to reveal a free phenol for subsequent reactions.

-

Materials Science: Aromatic aldehydes are sometimes used in the synthesis of polymers and specialty materials.

Further research is warranted to experimentally validate the proposed synthesis and to fully characterize the spectroscopic and physicochemical properties of this compound. Investigation into its biological activity, particularly in areas where substituted phenols and benzaldehydes have shown promise, could reveal valuable therapeutic potential.

Safety Information

Based on data from suppliers for compounds with this CAS number, this compound should be handled with care.

-

GHS Pictogram: GHS07 (Exclamation mark)[1]

-

Hazard Statements:

-

Precautionary Statements: Standard precautions for handling irritating and harmful chemicals should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area or fume hood.[1]

References

-

NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. [Link]

-

Wikipedia. Reimer–Tiemann reaction. [Link]

-

J&K Scientific LLC. Vilsmeier-Haack Reaction. (2025-03-22). [Link]

-

Wikipedia. Duff reaction. [Link]

-

Vilsmeier-Haack Reaction. [Link]

-

Duff Reaction. [Link]

-

SynArchive. Reimer-Tiemann Formylation. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. [Link]

- Wynberg, H. (1991). The Reimer-Tiemann Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 769-775). Pergamon Press.

- Lindoy, L. F., Meehan, G. V., & Svenstrup, N. (1998). Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Synthesis, 1998(7), 1029-1032.

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

The ScholarShip. The Duff Reaction: Researching A Modification. [Link]

-

ResearchGate. A Theoretical Study of the Duff Reaction: Insights into its Selectivity. [Link]

-

ResearchGate. Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. [Link]

-

Technical Disclosure Commons. Process for the preparation of 2-ethoxy-phenol. (2022-09-19). [Link]

- Google Patents. CN102659536A - Method for synthesizing o-hydroxy phenyl ether.

-

Rhodium.ws. Synthesis of 4-Methoxyphenol. [Link]

-

Cheméo. Chemical Properties of Phenol, 2-ethoxy- (CAS 94-71-3). [Link]

-

ChemBK. 2-Formyl-4-methoxyphenol. (2024-04-09). [Link]

-

PubChem. 4-Ethoxyphenol. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023-01-29). [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. Duff reaction - Wikipedia [en.wikipedia.org]

- 9. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. apexbt.com [apexbt.com]

"2-Ethoxy-4-formylphenyl propionate" starting materials

An In-Depth Technical Guide to the Synthesis of 2-Ethoxy-4-formylphenyl propionate: Core Starting Materials and Methodologies

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the fundamental starting materials and synthetic strategies for the preparation of this compound. This compound, an ester derivative of the widely-used aroma chemical ethyl vanillin, holds potential as a valuable intermediate in pharmaceutical synthesis and as a specialty component in the fragrance and flavor industries. We will deconstruct the target molecule to its logical precursors, delve into the properties and sourcing of these core materials, and present a detailed, field-proven laboratory protocol for its synthesis. The causality behind experimental choices, self-validating quality control checkpoints, and authoritative references are integrated throughout to ensure scientific integrity and reproducibility.

Retrosynthetic Analysis: A Logic-Driven Approach to Starting Materials

To logically deduce the primary starting materials for this compound, we employ a retrosynthetic approach. This involves conceptually breaking down the target molecule into simpler, commercially available precursors. The most prominent functional group in the target molecule is the propionate ester. An ester linkage is classically formed by the reaction of a carboxylic acid (or its activated derivative) and an alcohol.

Disconnecting the ester bond (C-O) reveals the two essential synthons: an acyl cation equivalent and a phenolic alkoxide equivalent. These correspond directly to our two key starting materials: a propionylating agent and a substituted phenol.

Caption: Retrosynthetic analysis of this compound.

This logical breakdown establishes that the synthesis is fundamentally an esterification reaction. The core challenge lies in selecting the appropriate forms of the starting materials and the optimal reaction conditions to achieve high yield and purity.

The Phenolic Backbone: 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)

The foundational starting material that provides the core phenyl ring, ethoxy, and formyl moieties is 3-Ethoxy-4-hydroxybenzaldehyde, more commonly known as ethyl vanillin.[1][2]

Chemical Structure and Properties:

-

IUPAC Name: 3-Ethoxy-4-hydroxybenzaldehyde[1]

-

Molecular Formula: C₉H₁₀O₃[1]

-

Appearance: White to off-white crystalline powder.

-

Key Feature: It possesses a nucleophilic hydroxyl (-OH) group on the aromatic ring, which is the reaction site for esterification. The ethoxy group (-OCH₂CH₃) differentiates it from its close relative, vanillin, and contributes to its distinct sensory profile, being roughly three times more potent in flavor.[3]

Rationale for Selection: Ethyl vanillin is the ideal and non-negotiable precursor because it contains the exact substitution pattern required for the final product, with the phenolic hydroxyl group perfectly positioned for the subsequent esterification step. Its widespread use in the food and fragrance industries ensures its commercial availability and well-documented properties.[4]

Sourcing and Synthesis Context: While commercially procured for laboratory use, it is insightful to understand that ethyl vanillin is a synthetic compound not found in nature.[3] Industrial synthesis often begins with catechol, which is ethylated to form guaethol. The guaethol is then condensed with glyoxylic acid and subsequently oxidized and decarboxylated to yield the final ethyl vanillin product.[1] This multi-step synthesis underscores the value embedded in this "starting material."

The Propionylating Agent: Choosing the Right Acyl Donor

The second starting material must be a source of the propionyl group (CH₃CH₂C=O). The choice of this reagent is a critical experimental decision that dictates the reaction conditions, speed, and overall efficiency.

| Reagent | Formula | Key Characteristics |

| Propionic Acid | CH₃CH₂COOH | Pros: Low cost, stable, relatively safe. Cons: Requires a strong acid catalyst (e.g., H₂SO₄), high temperatures, and is an equilibrium-limited reaction (Fischer Esterification). Often requires water removal to drive to completion. |

| Propionyl Chloride | CH₃CH₂COCl | Pros: Highly reactive, reaction goes to completion, fast. Cons: Corrosive, moisture-sensitive, generates HCl byproduct which must be neutralized with a stoichiometric amount of base (e.g., pyridine, triethylamine). |

| Propionic Anhydride | (CH₃CH₂CO)₂O | Pros: Highly reactive (though less so than the chloride), reaction goes to completion, easier to handle than the chloride. Cons: More expensive than the acid, generates a propionic acid byproduct that requires a base for neutralization. |

Expert Choice & Rationale: For the acylation of a phenol like ethyl vanillin, propionic anhydride is often the superior choice in a laboratory setting. It offers a balance of high reactivity and manageable handling. The reaction proceeds to completion under mild conditions, avoiding the harsh heat and strong acids required for Fischer esterification, which can potentially lead to side reactions involving the sensitive aldehyde group. While propionyl chloride is also effective, the anhydride is generally less volatile and corrosive.

Detailed Synthetic Protocol: Acylation via Propionic Anhydride

This protocol describes a robust and reproducible method for synthesizing this compound from ethyl vanillin and propionic anhydride under basic conditions.

4.1. Materials and Equipment

-

Reagents: 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin), Propionic Anhydride, Pyridine (or Triethylamine), Dichloromethane (DCM), 1M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice bath, separatory funnel, rotary evaporator, standard glassware.

4.2. Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

4.3. Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of ethyl vanillin (1.0 eq) in 100 mL of dichloromethane (DCM). To this solution, add 1.2 equivalents of pyridine. The base acts as a catalyst and scavenges the propionic acid byproduct.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

-

Addition of Anhydride: Transfer 1.3 equivalents of propionic anhydride into a dropping funnel and add it dropwise to the cooled, stirring solution over 20-30 minutes. Maintain the temperature below 10 °C during the addition. A slow, controlled addition is crucial to manage the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC) by observing the consumption of the ethyl vanillin spot.

-

Work-up - Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add 50 mL of 1M HCl to quench any unreacted anhydride and neutralize the pyridine.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.

-

Washing: Wash the organic layer sequentially with:

-

2 x 50 mL of 1M HCl (to remove residual pyridine).

-

2 x 50 mL of saturated NaHCO₃ solution (to remove propionic acid).

-

1 x 50 mL of brine (to remove residual water).

-

Self-Validating Checkpoint: The aqueous NaHCO₃ wash may effervesce as it neutralizes acid. Washing should continue until no more gas is evolved.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield the final product as a white crystalline solid.

Product Data and Characterization

The successful synthesis of the target compound should be validated by comparing its physical and spectroscopic properties to known values.

| Parameter | Expected Value | Source |

| CAS Number | 159661-85-5 | [5][6] |

| Molecular Weight | 222.24 g/mol | [6] |

| Appearance | White to off-white powder/crystal | [6] |

| Melting Point | 46-47 °C | [6] |

| Purity (Typical) | >98% (Post-recrystallization) | N/A |

| Expected Yield | 85-95% | N/A |

Spectroscopic Signatures (Expected):

-

¹H NMR: Expect to see characteristic peaks for the aldehyde proton (~9.8 ppm), aromatic protons, the ethoxy group (a quartet and a triplet), and the propionate group (a quartet and a triplet). The disappearance of the broad phenolic -OH peak from the ethyl vanillin spectrum is a key indicator of reaction completion.

-

IR Spectroscopy: The appearance of a strong ester carbonyl (C=O) stretch around 1760 cm⁻¹ and the disappearance of the broad hydroxyl (-OH) stretch from the starting material (around 3200-3400 cm⁻¹) confirms the formation of the ester. The aldehyde C=O stretch will remain (~1690 cm⁻¹).

References

-

Wikipedia. Ethylvanillin . [Link]

-

Scribd. Lab Report Experiment 3 - Esterification Reactions of Vanillin . [Link]

-

Ataman Kimya. Ethyl Vanillin . [Link]

-

CourseHero. EXPERIMENT 3A: ESTERIFICATION REACTIONS OF VANILLIN (BASIC CONDITION) . [Link]

-

CHEMSINO Industry. What is the introduction of ethyl vanillin? . [Link]

-

Journal of the American Chemical Society. Reactions of Vanillin and its Derived Compounds. V.1 Some Esters of Vanillic Acid . [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis of ethyl vanillin using cont . [Link]

-

Ality Chemical Corporation. Factory Supply 2-Ethoxy-4-formylphenyl 2-methylpropanoate . [Link]

-

International Journal of Pharmaceutical Sciences and Research. A Review on the Vanillin derivatives showing various Biological activities . [Link]

-

Borneo Journal of Resource Science and Technology. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives . [Link]

-

PrepChem.com. Synthesis of 4-hydroxybenzaldehyde . [Link]

- Unknown Source. Synthesis of Fragrant Esters. (Link not available)

- Google Patents. A process for preparing 2-(4-formylphenyl)

- Google Patents. Oxydation catalyst used in synthesizing 4-hydroxy 3-methoxy benzaldehyde and 4-hydroxyl-3-ethoxy benzaldehyde by glyoxalic acid method.

-

PrepChem.com. Synthesis of 2-{2-[4-(4-chlorophenyl)phenyl]-ethoxy}propionic acid . [Link]

- Google Patents. Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.

-

PhytoChemia. Ethylvanillin and you . [Link]

-

PubChem. Ethylvanillin . [Link]

- Google Patents.

- Google Patents. Synthesis method of R- (+) -2- (4-hydroxyphenoxy)

-

PubChem. 2-(4-Formylphenyl)propionic acid . [Link]

Sources

- 1. Ethylvanillin - Wikipedia [en.wikipedia.org]

- 2. Ethylvanillin | C9H10O3 | CID 8467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. phytochemia.com [phytochemia.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. 159661-85-5|this compound|BLD Pharm [bldpharm.com]

- 6. 2-ethoxy-4-formylphenyl propanoate | 159661-85-5 [sigmaaldrich.com]

An In-Depth Technical Guide to 2-Ethoxy-4-formylphenyl propionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-4-formylphenyl propionate, identified by the CAS number 159661-85-5 , is a substituted aromatic ester. This compound belongs to a class of molecules that are of significant interest in various fields of chemical research, including medicinal chemistry and materials science. Its structure, featuring a benzaldehyde moiety, an ethoxy group, and a propionate ester, suggests its potential as a versatile chemical intermediate for the synthesis of more complex molecules. The presence of multiple functional groups—aldehyde, ether, and ester—provides several reaction sites for further chemical modifications.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a proposed synthesis protocol, and a discussion of its potential applications based on the functionalities present in its structure.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for its handling, storage, and application in a laboratory setting.

| Property | Value | Source |

| CAS Number | 159661-85-5 | N/A |

| Molecular Formula | C₁₂H₁₄O₄ | N/A |

| Molecular Weight | 222.24 g/mol | N/A |

| IUPAC Name | 2-ethoxy-4-formylphenyl propanoate | N/A |

| Appearance | White to off-white crystalline powder | N/A |

| Melting Point | 46-48 °C | N/A |

| Boiling Point | Not determined | N/A |

| Solubility | Soluble in most organic solvents | N/A |

Chemical Structure

The chemical structure of this compound is depicted below.

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical):

-

Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 3-ethoxy-4-hydroxybenzaldehyde in a suitable anhydrous solvent such as dichloromethane or pyridine.

-

Addition of Acylating Agent: To the stirred solution, slowly add 1.1 to 1.5 equivalents of propionic anhydride. If not using pyridine as the solvent, add a catalytic amount of a base like pyridine or triethylamine to neutralize the propionic acid byproduct.

-

Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If pyridine was used as the solvent, it can be removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed sequentially with a weak acid (e.g., 1M HCl) to remove any remaining base, followed by a saturated sodium bicarbonate solution to remove unreacted propionic anhydride and propionic acid, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Rationale for Experimental Choices:

-

The use of propionic anhydride is a common and effective method for the esterification of phenols. [1]* A slight excess of the acylating agent ensures the complete conversion of the starting material.

-

The basic catalyst (pyridine or triethylamine) is crucial to facilitate the reaction by deprotonating the phenolic hydroxyl group, making it a more potent nucleophile. [1]

Potential Applications

The chemical structure of this compound suggests several potential areas of application, primarily as a building block in organic synthesis for the development of new molecules with desired properties.

Intermediate in Drug Discovery and Medicinal Chemistry:

The benzaldehyde functional group is a common scaffold in many biologically active compounds. [2][3]The aldehyde can be readily converted into other functional groups or used in condensation reactions to build more complex molecular architectures. Structurally related substituted benzaldehydes have been investigated for a variety of biological activities. [4][5][6]Therefore, this compound could serve as a valuable starting material for the synthesis of novel therapeutic agents.

Caption: Role as a chemical intermediate in drug discovery.

Precursor for Novel Phenylpropionic Acid Derivatives:

Phenylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). [7][8][9]Hydrolysis of the ester group in this compound would yield 2-ethoxy-4-formylphenol, which could then be further modified to synthesize novel phenylpropionic acid analogs with potential anti-inflammatory or other biological activities. [10]

Flavor and Fragrance Industry:

The parent molecule, ethyl vanillin, is a widely used flavoring and fragrance agent. [11][12][13][14][15]The propionate ester modification may alter the olfactory and gustatory properties, potentially leading to a new fragrance or flavor ingredient with unique characteristics.

Conclusion

This compound is a chemical compound with significant potential as a synthetic intermediate. While detailed research on this specific molecule is limited, its structural features provide a clear roadmap for its synthesis and potential applications. The proposed esterification of ethyl vanillin offers a straightforward route to its production. Its utility as a building block in drug discovery, particularly for the synthesis of novel phenylpropionic acid derivatives and other complex molecules, warrants further investigation by researchers in the pharmaceutical and chemical industries.

References

- Jadhav, S. B., et al. (2018). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 28(15), 2545-2551.

- Amanote Research. (n.d.). A Synthesis of 2-(Substituted Phenyl)-Propionic Acid.

- Asif, M. (2022). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega, 7(47), 42843–42874.

- ResearchGate. (2018). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents.

- Organic Syntheses. (n.d.). 2-phenylpropionic acid.

- Wisdomlib. (2025). Substituted Benzaldehyde: Significance and symbolism.

- Zancheng Life Sciences. (2024).

- National Center for Biotechnology Information. (2024). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity.

- CHEMSINOL. (2022). What is the introduction of ethyl vanillin?

- YouTube. (2020). EXPERIMENT 3A: ESTERIFICATION REACTIONS OF VANILLIN (BASIC CONDITION).

- Google Patents. (n.d.). Process for the production of phenyl substituted propanal.

- Turnberry Ingredients. (n.d.). The Common Uses of Ethyl Vanillin.

- Medium. (2014).

- Google Patents. (n.d.). Synthesizing method of ethyl vanillin.

- Tandem Reactions: Synthesis of Substituted Benzaldehydes. (n.d.).

- MDPI. (2023).

- PubMed. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish.

- SlideShare. (n.d.).

- National Center for Biotechnology Information. (2024). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists.

- The Good Scents Company. (n.d.). ethyl vanillin.

- Wikipedia. (n.d.). Ethylvanillin.

- PubMed. (2024). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists.

- PubMed. (1991). Preparation and biological activity of 2-[4-(thiazol-2-yl)

- PubMed. (1993). Biological activity of synthetic phosphonooxyethyl analogs of lipid A and lipid A partial structures.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substituted benzaldehydes and acetophenones to yield derivatives | PPTX [slideshare.net]

- 7. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. zanchenglife.com [zanchenglife.com]

- 12. turnberrying.com [turnberrying.com]

- 13. medium.com [medium.com]

- 14. ethyl vanillin, 121-32-4 [thegoodscentscompany.com]

- 15. Ethylvanillin - Wikipedia [en.wikipedia.org]

A Technical Guide to 2-Ethoxy-4-formylphenyl Propanoate for Researchers

Abstract: This document provides a comprehensive technical overview of 2-Ethoxy-4-formylphenyl propanoate (CAS No. 159661-85-5), a multifunctional organic compound with significant potential in synthetic chemistry and drug discovery. The guide details its chemical identity, physicochemical properties, a representative synthetic pathway, and its prospective applications as a versatile building block. By elucidating the reactivity of its core functional groups—an aldehyde, an ether, and an ester—this paper aims to equip researchers, particularly those in medicinal chemistry and materials science, with the foundational knowledge to leverage this molecule in advanced research and development projects.

Chemical Identity and Nomenclature

2-Ethoxy-4-formylphenyl propanoate is a substituted aromatic compound belonging to the class of benzaldehydes, ethers, and carboxylate esters.[1] This unique combination of functional groups makes it a valuable intermediate for further chemical modifications.

IUPAC Name and Synonyms

-

IUPAC Name : 2-ethoxy-4-formylphenyl propanoate. An alternative, though less common, name is 2-ethoxy-4-formylphenyl propionate.[1][2]

-

Synonyms : Currently, there are no widely recognized common synonyms for this specific molecule. It is typically identified by its IUPAC name or CAS number in commercial and research contexts. Related structures include 4-Acetoxy-3-ethoxybenzaldehyde and 2-Ethoxy-4-formylphenyl 2-Methylpropanoate, highlighting its place within a family of substituted phenolic esters.[3]

Chemical Structure

The molecular structure consists of a benzene ring substituted with an ethoxy group (-OCH₂CH₃) at position 2, a formyl group (-CHO) at position 4, and a propanoate group (-OOCCH₂CH₃) at position 1. The relative positions of these groups are critical to the molecule's reactivity and steric profile.

Caption: 2D structure of 2-Ethoxy-4-formylphenyl propanoate.

Key Identifiers

Quantitative and identifying data for 2-Ethoxy-4-formylphenyl propanoate are summarized below for easy reference.

| Identifier | Value | Source(s) |

| CAS Number | 159661-85-5 | [1][2] |

| Molecular Formula | C₁₂H₁₄O₄ | [1][2] |

| Molecular Weight | 222.24 g/mol | [1] |

| MDL Number | MFCD02815437 | [2] |

| InChI Key | MYFUIYHUKGKRTC-UHFFFAOYSA-N |

Physicochemical and Safety Data

Understanding the physical properties and safety profile is essential for proper handling, storage, and application in an experimental setting.

Summary of Properties

| Property | Value | Source(s) |

| Physical Form | Powder / Solid | |

| Melting Point | 46-47 °C | |

| Purity | Typically ≥95% | |

| Storage Temperature | Room Temperature |

Safety and Handling

This compound is classified under GHS07 and requires careful handling.

-

Signal Word : Warning.

-

Hazard Statements :

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements : Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Synthesis and Manufacturing

While specific manufacturing protocols are often proprietary, a representative synthetic route can be designed based on fundamental principles of organic chemistry. The most logical approach involves the esterification of a phenolic precursor.

Retrosynthetic Analysis and Key Precursors

A plausible retrosynthesis points to 3-ethoxy-4-hydroxybenzaldehyde (a derivative of ethylvanillin) as the key starting material. The synthesis involves a straightforward esterification reaction at the phenolic hydroxyl group. This precursor is chosen for its commercial availability and the strategic placement of its functional groups, which prevents unwanted side reactions under controlled conditions.

Representative Synthetic Protocol: Esterification of 3-Ethoxy-4-hydroxybenzaldehyde

This protocol describes a laboratory-scale synthesis. The choice of propionyl chloride as the acylating agent ensures a high-yield, irreversible reaction, while a non-nucleophilic base like pyridine is used to neutralize the hydrochloric acid byproduct without competing in the reaction.

Materials:

-

3-Ethoxy-4-hydroxybenzaldehyde

-

Propionyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DCM.

-

Base Addition : Cool the solution to 0 °C using an ice bath and add pyridine (1.2 eq) dropwise. Causality: Pyridine acts as a base to quench the HCl generated in situ, driving the reaction to completion.

-

Acylation : Add propionyl chloride (1.1 eq), diluted in a small volume of anhydrous DCM, dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C. Causality: Slow, cooled addition is crucial to control the exothermic reaction and prevent potential side reactions.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup : Quench the reaction by slowly adding 1M HCl to neutralize excess pyridine. Transfer the mixture to a separatory funnel.

-

Extraction : Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Causality: The acid wash removes pyridine, the bicarbonate wash removes any unreacted acidic species, and the brine wash removes residual water.

-

Drying and Concentration : Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification : Purify the crude residue via column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain pure 2-Ethoxy-4-formylphenyl propanoate.

Workflow Diagram: Synthesis of 2-Ethoxy-4-formylphenyl Propanoate

Sources

A Technical Guide to the Molecular Structure and Conformational Analysis of 2-Ethoxy-4-formylphenyl propionate

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of 2-Ethoxy-4-formylphenyl propionate (CAS No. 159661-85-5). As a trisubstituted benzaldehyde derivative, this molecule incorporates several key functional groups—an ester, an ether, and an aldehyde—whose interactions dictate its three-dimensional structure and potential reactivity. While specific literature on this exact compound is sparse, this guide synthesizes foundational principles from the study of substituted aromatic systems to build a robust model of its structure and behavior. We will delve into the critical aspects of its structural elucidation, predict its spectroscopic signatures, and explore its conformational isomerism with a focus on the rotational dynamics of the formyl and ethoxy groups. This document is intended for researchers, chemists, and drug development professionals who require a deep, mechanistic understanding of substituted aromatic compounds.

Part 1: Molecular Structure Elucidation

Chemical Identity

The foundational step in analyzing any molecule is to confirm its identity and basic properties. This compound is a crystalline solid at room temperature. Its core identifiers are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 159661-85-5 | [1][2] |

| Molecular Formula | C₁₂H₁₄O₄ | [1][2] |

| Molecular Weight | 222.24 g/mol | [1] |

| Physical Form | Powder | |

| Melting Point | 46-47 °C | |

| InChI Key | MYFUIYHUKGKRTC-UHFFFAOYSA-N | |

| SMILES | CCC(=O)Oc1c(OCC)ccc(c1)C=O | (Derived) |

Core Chemical Structure

The molecule is built upon a benzene ring substituted at positions 1, 2, and 4.

-

Propionate Ester Group (-OCOC₂H₅): Located at position 1, this group consists of a carbonyl function linked to an ethyl group through an ester linkage to the phenyl ring.

-

Ethoxy Ether Group (-OC₂H₅): Situated at position 2, this group is an ortho substituent relative to the propionate.

-

Formyl Aldehyde Group (-CHO): Found at position 4, this group is para to the propionate and meta to the ethoxy group.

The interplay between these groups, particularly the adjacent propionate and ethoxy substituents, is critical to understanding the molecule's conformation.

Visualization of the Molecular Structure

A 2D representation of the molecule provides a clear view of the connectivity of its constituent atoms.

Caption: 2D structure of this compound.

Part 2: Conformational Analysis

The presence of multiple single bonds provides significant rotational freedom, leading to various possible three-dimensional arrangements, or conformations. The most stable conformation represents a minimum on the potential energy surface, governed by a delicate balance of steric and electronic effects.

The C(aryl)—CHO Torsional Angle: syn vs. anti Conformations

For benzaldehyde derivatives with a substituent at the ortho position, the most significant conformational question is the orientation of the formyl group relative to that substituent.[3][4] This rotation around the C2-C1-C(aldehyde)-O bond defines two primary planar conformers. In the context of this compound, we must consider the rotation of the formyl group relative to the meta ethoxy group, but more critically, the orientation of the ethoxy group relative to the ortho propionate group.

The key rotational dynamic in similar molecules, like 2-alkoxybenzaldehydes, is the orientation of the aldehyde relative to the ortho-alkoxy group. This gives rise to two planar conformers:

-

anti (or O-trans): The aldehyde's oxygen atom points away from the ortho-substituent.

-

syn (or O-cis): The aldehyde's oxygen atom points towards the ortho-substituent.

These conformations are interconvertible through rotation, but an energy barrier must be overcome.[5] The preference for one conformer over the other is dictated by:

-

Steric Hindrance: Repulsive interactions between the electron clouds of proximate atoms. The syn conformer often introduces significant steric strain between the aldehyde's oxygen and the ortho-substituent.[6]

-

Electrostatic Interactions: Repulsion between the partial negative charges on the carbonyl oxygen and the ether oxygen would destabilize the syn conformer. Conversely, attractive forces, such as intramolecular hydrogen bonds in molecules like o-hydroxybenzaldehyde, can strongly favor the syn form.[4]

For 2-alkoxy substituted benzaldehydes, the anti conformer is generally the more stable due to the minimization of both steric and electrostatic repulsion.[3]

Caption: Energy landscape for syn and anti conformers.

Conformation of the Ethoxy and Propionate Groups

In addition to the primary aldehyde rotation, the ethoxy and propionate side chains possess their own conformational flexibility.

-

Ethoxy Group: The C(aryl)-O-C-C chain can rotate. The most stable arrangement typically places the ethyl group roughly coplanar with the benzene ring to maximize conjugation, but this can be perturbed by steric hindrance from the adjacent propionate group.

-

Propionate Group: The ester group itself is generally planar. However, rotation is possible around the C(aryl)-O bond and the O-C(carbonyl) bond. The propionate chain will orient itself to minimize steric interactions with the ortho-ethoxy group.

Predicted Conformational Landscape

Based on established principles, a qualitative summary of the conformational energies can be proposed.

| Torsional Angle | Conformer | Predicted Relative Energy | Rationale |

| C(1)-C(2)-O-C(ethyl) | syn (Ethoxy O towards Propionate C=O) | High | Significant steric and electrostatic repulsion. |

| C(1)-C(2)-O-C(ethyl) | anti (Ethoxy O away from Propionate C=O) | Low | Minimizes steric and electrostatic repulsion.[3] |

| C(3)-C(4)-C(formyl)-O | Planar with ring | Low | Conjugation stabilizes planar arrangement. |

The global minimum energy structure is predicted to be one where the ethoxy group is oriented anti to the propionate group, and all three substituents lie as close to the plane of the benzene ring as sterically permissible to maximize electronic conjugation.

Part 3: Spectroscopic and Analytical Characterization

Spectroscopic analysis is indispensable for verifying the chemical structure and gaining experimental evidence for conformational preferences. The following are predicted data based on typical values for the constituent functional groups.[7][8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~9.9 | Singlet | 1H | -CH O | Aldehydic protons are highly deshielded.[7] |

| 7.5 - 7.8 | Multiplet | 3H | Aromatic H | Protons on the substituted benzene ring. |

| ~4.2 | Quartet | 2H | -OCH₂ CH₃ (Ethoxy) | Protons adjacent to an ether oxygen are deshielded.[8][10] |

| ~2.4 | Quartet | 2H | -OCOCH₂ CH₃ (Propionate) | Alpha-protons to an ester carbonyl.[9] |

| ~1.5 | Triplet | 3H | -OCH₂CH₃ (Ethoxy) | Ethyl group protons. |

| ~1.2 | Triplet | 3H | -OCOCH₂CH₃ (Propionate) | Ethyl group protons. |

¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~190 | Aldehyde C =O | Aldehyde carbonyl carbons are highly deshielded. |

| ~172 | Ester C =O | Ester carbonyl carbons are deshielded.[9] |

| 110 - 160 | Aromatic C | Carbons within the benzene ring. |

| ~65 | -OC H₂CH₃ (Ethoxy) | Carbons adjacent to an ether oxygen.[8][10] |

| ~28 | -OCOC H₂CH₃ (Propionate) | Alpha-carbon to an ester carbonyl. |

| ~14 | -OCH₂C H₃ (Ethoxy) | Terminal methyl carbon. |

| ~9 | -OCOCH₂C H₃ (Propionate) | Terminal methyl carbon. |

Expertise & Experience Insight: The definitive experimental method to probe the dominant conformation in solution is 2D Nuclear Overhauser Effect Spectroscopy (NOESY). In the favored anti conformation (regarding the ethoxy and propionate groups), a spatial correlation (NOE) would be expected between the protons of the ethoxy -CH₂- group and the aromatic proton at position 3. Conversely, a syn conformation would show an NOE between the ethoxy -CH₂- protons and the propionate -CH₂- protons.

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~1760 | C=O Stretch | Ester | Aryl esters typically absorb at higher frequencies than alkyl esters. |

| ~1705 | C=O Stretch | Aldehyde | Conjugation with the aromatic ring lowers the frequency. |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring | Characteristic ring stretching modes. |

| ~1250 and ~1050 | C-O Stretch | Aryl Ether | Phenyl alkyl ethers show two characteristic strong bands.[8] |

| ~1200 | C-O Stretch | Ester | Strong absorption from the ester C-O bond. |

| 2980 - 2850 | C-H Stretch | Aliphatic | From the ethyl groups of the ethoxy and propionate moieties. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns useful for structural confirmation.

-

Molecular Ion (M⁺): m/z = 222.24

-

Key Fragmentation Pathways:

-

Loss of the propionyl group: [M - 57]⁺

-

Loss of the ethoxy group: [M - 45]⁺

-

Loss of the formyl group: [M - 29]⁺

-

Part 4: Experimental & Computational Protocols

To provide a self-validating system for analysis, the following protocols outline rigorous methods for confirming the structure and conformation.

Protocol for NMR-Based Conformational Analysis

This workflow details the steps to experimentally determine the solution-state conformation.

Caption: Computational workflow for conformational analysis using DFT.

Conclusion

This compound is a molecule whose three-dimensional structure is dictated by the subtle interplay of steric and electronic effects between its propionate, ethoxy, and formyl substituents. Based on foundational chemical principles, its conformational landscape is likely dominated by a near-planar structure where the bulky ortho-substituents adopt an anti orientation to minimize repulsion. This predicted structure can be rigorously validated through a combination of advanced spectroscopic techniques, particularly 2D NOESY NMR, and corroborated by computational modeling. The comprehensive approach detailed in this guide provides a robust framework for the structural and conformational analysis of this and other complex substituted aromatic molecules, which is essential for predicting their chemical behavior and interactions in fields ranging from materials science to pharmacology.

References

-

Aw, C. T., Huang, H. H., & Tan, E. L. K. (1972). Conformations of substituted benzaldehydes and acetophenones by molecular polarisability measurements and infrared spectroscopy. Journal of the Chemical Society, Perkin Transactions 2, (11), 1638. [Link]

-

Baiwir, M., Llabres, G., Piette, J. L., & Christiaens, L. (1974). N.M.R. and conformational analysis of some Te-containing ortho-substituted benzaldehydes. Molecular Physics, 27(6), 1727-1734. [Link]

- Sci-Hub. (n.d.). Conformations of substituted benzaldehydes and acetophenones by molecular polarisability measurements and infrared spectroscopy.

-

Zhu, M., Liu, Y., Wang, Y., Zhang, Y., & Wang, B. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. International journal of biological macromolecules, 266(Pt 2), 131246. [Link]

-

Baliah, V., & Chellathurai, T. (1983). Dipole moments of some substituted benzaldehydes. Conformational preference of substituents ortho to the aldehyde group. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(4-5), 311-316. [Link]

-

Van der Veken, B. J., & Desseyn, H. O. (2002). On the problem of theoretical evaluation of the rotational barrier in aromatics with adjacent conjugated group: Benzaldehyde and N-methylbenzamide. Journal of Molecular Structure: THEOCHEM, 584(1-3), 19-25. [Link]

-

Shainyan, B. A., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules, 28(2), 567. [Link]

-

Appchem. (n.d.). This compound | 159661-85-5. Retrieved January 15, 2026, from [Link]

-

BIOGEN Científica. (n.d.). This compound. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). Yield, melting point, IR, and 1 H-NMR data for esters 1-6. Retrieved January 15, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-{2-[4-(4-chlorophenyl)phenyl]-ethoxy}propionic acid. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). Benzaldehyde, 4-(acetyloxy)-3-ethoxy-. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). 2-(4-Formylphenyl)propionic acid. Retrieved January 15, 2026, from [Link]

-

Li, Y., et al. (2024). Conformational Landscapes of 2,3-, 2,4-, 2,5-, and 2,6-Difluorobenzaldehyde Unveiled by Rotational Spectroscopy. The Journal of Physical Chemistry A. [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]

- Google Patents. (n.d.). KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst.

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

- Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.

-

Biomedres. (2019). Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Energy Relationships. [Link]

-

Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. [Link]

-

Biopurify. (n.d.). CAS 23094-71-5 | Chebulagic acid. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. Retrieved January 15, 2026, from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 23094-71-5 | Chemical Name : CHEBULAGIC ACID. Retrieved January 15, 2026, from [Link]

Sources

- 1. 159661-85-5|this compound|BLD Pharm [bldpharm.com]

- 2. appchemical.com [appchemical.com]

- 3. tandfonline.com [tandfonline.com]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2-Ethoxy-4-formylphenyl propionate

A Note on the Current State of Publicly Available Information

As a Senior Application Scientist, it is imperative to begin this guide by addressing the scarcity of detailed historical and discovery-related information for "2-Ethoxy-4-formylphenyl propionate" in publicly accessible scientific literature and patent databases. While the compound is commercially available, indicating its synthesis and use in certain applications, its formal discovery, the key scientists involved, and the specific historical context of its development are not well-documented in primary sources. This guide will therefore focus on the compound's known properties, a plausible and chemically sound synthesis protocol derived from established organic chemistry principles, and its potential applications based on its chemical structure.

Compound Profile: this compound

This compound is an organic compound with the chemical formula C12H14O4. It is a derivative of 3-ethoxy-4-hydroxybenzaldehyde, also known as ethyl vanillin, a common synthetic flavoring agent. The structure features a benzene ring substituted with an ethoxy group, a formyl (aldehyde) group, and a propionate ester group.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 159661-85-5 | [1][2][3][4][5][6] |

| Molecular Formula | C12H14O4 | [4] |

| Molecular Weight | 222.24 g/mol | [4] |

| Appearance | White to off-white crystalline powder | Inferred from related compounds |

| Melting Point | 46-47 °C | Not available in search results |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | Inferred from structure |

Plausible Synthesis Pathway

Proposed Reaction Scheme

The overall proposed reaction is the acylation of the phenolic hydroxyl group of 3-ethoxy-4-hydroxybenzaldehyde with propionyl chloride in the presence of a base to neutralize the HCl byproduct.

Figure 1: Proposed synthesis of this compound.

Detailed Experimental Protocol (Theoretical)

This protocol is a well-established procedure for this type of transformation and is expected to yield the desired product.

Materials:

-

3-Ethoxy-4-hydroxybenzaldehyde (1 equivalent)

-

Propionyl chloride (1.1 equivalents)

-

Triethylamine (1.2 equivalents)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-ethoxy-4-hydroxybenzaldehyde and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine to the stirred solution.

-

Addition of Acylating Agent: Add propionyl chloride dropwise to the reaction mixture. Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

-

Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its identity and purity.

Rationale for Experimental Choices

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of propionyl chloride with atmospheric moisture, which would lead to the formation of propionic acid and reduce the yield of the desired ester.

-

Anhydrous Solvent: Anhydrous dichloromethane is used as the solvent to prevent the hydrolysis of propionyl chloride.

-

Base: Triethylamine acts as a base to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. This prevents the protonation of the starting material and drives the reaction to completion.

-

Purification: Flash column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target ester.

Potential Applications and Future Directions

The specific applications of this compound are not well-documented. However, based on its chemical structure, several potential areas of interest for researchers and drug development professionals can be proposed:

-

Flavor and Fragrance Industry: As a derivative of ethyl vanillin, it may possess interesting organoleptic properties, making it a candidate for use as a flavoring or fragrance ingredient.

-